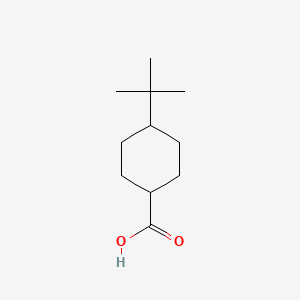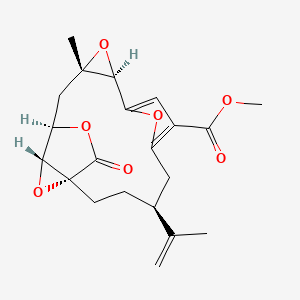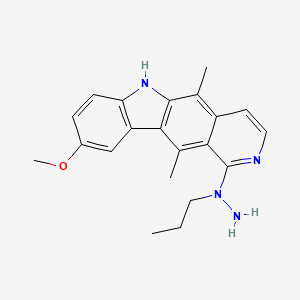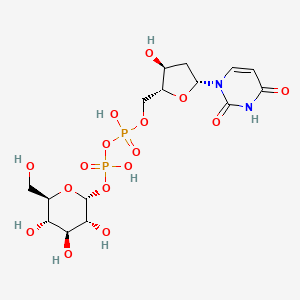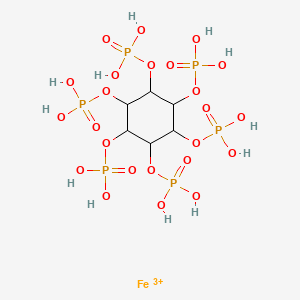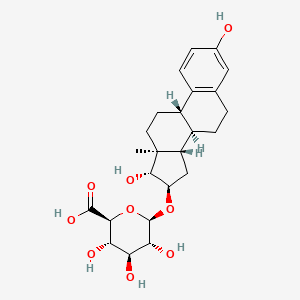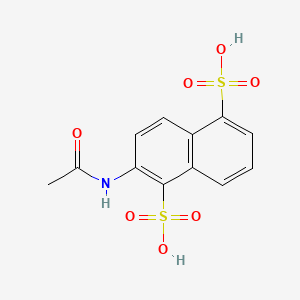
1,5-二氨基四唑
描述
tetrazole-1,5-diamine is a tetrazole derivative known for its high nitrogen content and unique chemical properties. It is a member of the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom.
科学研究应用
tetrazole-1,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is explored for its potential use in drug design, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of energetic materials, such as explosives and propellants, due to its high nitrogen content .
作用机制
Target of Action
Tetrazole-1,5-diamine, also known as 1H-Tetrazole-1,5-diamine, is a compound that has been studied for its potential biological activity Tetrazole derivatives have been associated with various biological activities, including acting as antagonists for the pd-1/pd-l1 pathway , which plays a crucial role in cancer immunotherapy .
Mode of Action
It’s known that tetrazole derivatives can inhibit the fungal enzyme cytochrome p450 . This inhibition is believed to have a positive effect on their toxicity in comparison with known fungicidal preparations of the azole class .
Biochemical Pathways
It’s known that tetrazole derivatives can affect the pd-1/pd-l1 signaling pathways , which play a significant role in immune response regulation .
Pharmacokinetics
It’s known that tetrazole derivatives are being investigated as potential small molecule inhibitors antagonizing pd-1/pdl-1 . These small molecules could potentially offer advantages over monoclonal antibodies, including improved oral bioavailability .
Result of Action
Tetrazole derivatives have been associated with various biological activities, including antifungal effects and potential anticancer effects through the inhibition of the PD-1/PD-L1 pathway .
Action Environment
It’s known that tetrazole compounds can undergo pressure-induced phase transitions , suggesting that physical conditions such as pressure could potentially influence their properties and behavior.
生化分析
Biochemical Properties
1H-Tetrazole-1,5-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to act as a ligand, forming complexes with metal ions and influencing the activity of metalloenzymes. For instance, 1H-Tetrazole-1,5-diamine can bind to the active sites of enzymes, altering their catalytic properties and affecting metabolic pathways. Additionally, it can interact with proteins through hydrogen bonding and electrostatic interactions, potentially modifying protein structure and function .
Cellular Effects
The effects of 1H-Tetrazole-1,5-diamine on cellular processes are diverse and depend on the concentration and exposure duration. In various cell types, 1H-Tetrazole-1,5-diamine has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, 1H-Tetrazole-1,5-diamine can affect the expression of genes involved in metabolic processes, thereby altering cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 1H-Tetrazole-1,5-diamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, 1H-Tetrazole-1,5-diamine can inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Tetrazole-1,5-diamine can change over time due to its stability and degradation properties. Studies have shown that 1H-Tetrazole-1,5-diamine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or pressure. Long-term exposure to 1H-Tetrazole-1,5-diamine can lead to cumulative effects on cellular function, including alterations in metabolic activity and cellular viability .
Dosage Effects in Animal Models
The effects of 1H-Tetrazole-1,5-diamine in animal models vary with different dosages. At low doses, it may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, 1H-Tetrazole-1,5-diamine can induce toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers significant changes in biological responses .
Metabolic Pathways
1H-Tetrazole-1,5-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. It can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites. These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within cells, thereby affecting cellular function and homeostasis .
准备方法
Synthetic Routes and Reaction Conditions: tetrazole-1,5-diamine can be synthesized through several methods. One common approach involves the reaction of hydrazine with cyanogen azide under controlled conditions. Another method includes the cyclization of aminoguanidine with nitrous acid. These reactions typically require specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of tetrazole-1,5-diamine often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .
化学反应分析
Types of Reactions: tetrazole-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen-rich products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: It can participate in substitution reactions with various electrophiles
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions often involve specific solvents and temperature control to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while substitution reactions can produce various substituted tetrazole derivatives .
相似化合物的比较
1H-Tetrazole: A simpler tetrazole derivative with similar chemical properties.
1,5-Diamino-1,2,3,4-tetrazole: Another tetrazole derivative with two amino groups, similar to tetrazole-1,5-diamine
Uniqueness: Its high nitrogen content and ability to form stable complexes with metals make it particularly valuable in various fields .
属性
IUPAC Name |
tetrazole-1,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N6/c2-1-4-5-6-7(1)3/h3H2,(H2,2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGWNAIPGOPSNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=NN1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308652 | |
| Record name | 1H-Tetrazole-1,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2165-21-1 | |
| Record name | 1H-Tetrazole-1,5-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2165-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Tetrazole-1,5-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002165211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2165-21-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Tetrazole-1,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


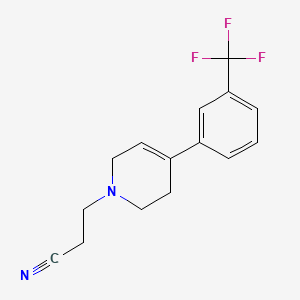
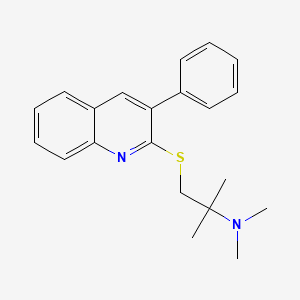
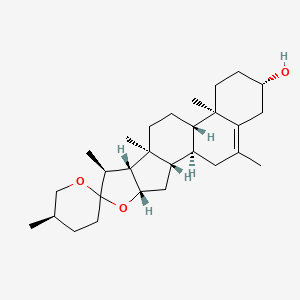
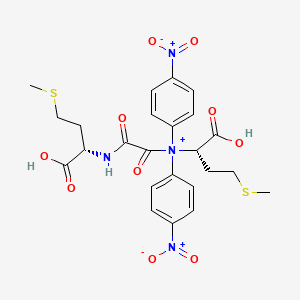
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid](/img/structure/B1197863.png)
